Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride
Overview
Description
Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl and a molecular weight of 163.61 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride typically involves the reaction of 4-methyl-furazan-3-ylmethylamine with methyl iodide under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the reagents and conditions used.
Scientific Research Applications
Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biochemical studies to understand its interactions with biological molecules.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride can be compared with other similar compounds, such as:
Furazan derivatives: Other derivatives of furazan with different substituents.
Amine hydrochlorides: Other amine hydrochlorides with varying alkyl groups.
Conclusion
This compound is a versatile compound with significant potential in scientific research and various applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-5(3-6-2)8-9-7-4;/h6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROHCUNQGIUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673815 | |
Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-17-7 | |
Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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